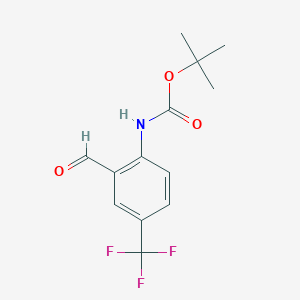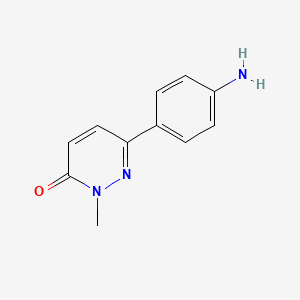
4-Fluor-1H-indazol-5-ol
Übersicht
Beschreibung
4-Fluoro-1H-indazol-5-OL is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-indazol-5-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . They have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, they have been found to inhibit the activity of certain kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
4-Fluoro-1H-indazol-5-OL plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease . The interaction between 4-Fluoro-1H-indazol-5-OL and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. Additionally, 4-Fluoro-1H-indazol-5-OL interacts with other proteins and biomolecules, potentially affecting various signaling pathways and cellular processes.
Cellular Effects
The effects of 4-Fluoro-1H-indazol-5-OL on cells are diverse and depend on the cell type and context. In neuronal cells, 4-Fluoro-1H-indazol-5-OL has been shown to modulate cell signaling pathways, particularly those involving LRRK2 . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function. In other cell types, 4-Fluoro-1H-indazol-5-OL may impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Fluoro-1H-indazol-5-OL exerts its effects primarily through binding interactions with specific biomolecules. The compound’s inhibition of LRRK2 kinase activity is a key mechanism, as it prevents the phosphorylation of downstream targets involved in cellular signaling . This inhibition can lead to alterations in gene expression and cellular responses. Additionally, 4-Fluoro-1H-indazol-5-OL may interact with other enzymes and proteins, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-indazol-5-OL can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1H-indazol-5-OL remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to 4-Fluoro-1H-indazol-5-OL in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-indazol-5-OL vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of LRRK2 activity and modulation of cellular signaling . At higher doses, 4-Fluoro-1H-indazol-5-OL may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
4-Fluoro-1H-indazol-5-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, 4-Fluoro-1H-indazol-5-OL may impact metabolic flux and metabolite levels, further influencing its biological effects.
Transport and Distribution
Within cells and tissues, 4-Fluoro-1H-indazol-5-OL is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 4-Fluoro-1H-indazol-5-OL are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-indazol-5-OL plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indazol-5-OL may localize to the cytoplasm or nucleus, where it can interact with target proteins and exert its effects on cellular processes. The subcellular distribution of 4-Fluoro-1H-indazol-5-OL is essential for understanding its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazol-5-OL typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under acidic conditions to form the indazole ring . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl N-tosylhydrazones .
Industrial Production Methods: Industrial production of 4-Fluoro-1H-indazol-5-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-indazol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-fluoro-1H-indazol-5-one, while substitution of the fluorine atom can produce various substituted indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.
4-Bromo-1H-indazole: Contains a bromine atom instead of fluorine, which affects its reactivity and applications.
5-Hydroxy-1H-indazole:
Eigenschaften
IUPAC Name |
4-fluoro-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVLLSQSMSLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
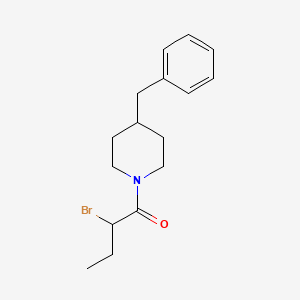
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)


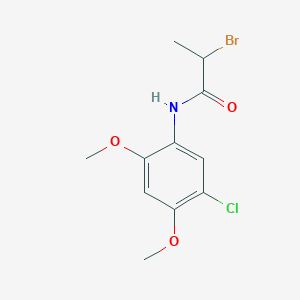
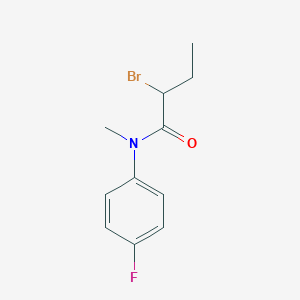

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)

